2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of chlorine atoms and a cyclohexyl group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-chloro-4-cyclohexylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
- 2,2-Dichloro-1-(4-cyclohexylphenyl)ethan-1-one
- 2,2-Dichloro-1-(3,4-dichlorophenyl)ethan-1-one
Uniqueness
2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one is unique due to the presence of both chlorine atoms and a cyclohexyl group on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59646-58-1 |
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Molecular Formula |
C14H15Cl3O |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-chloro-4-cyclohexylphenyl)ethanone |
InChI |
InChI=1S/C14H15Cl3O/c15-12-8-10(13(18)14(16)17)6-7-11(12)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
QPUIPIABRUYVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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